molecular formula C8H7F3O B6151856 3-methyl-4-(trifluoromethyl)phenol CAS No. 106889-91-2

3-methyl-4-(trifluoromethyl)phenol

Cat. No. B6151856
CAS RN: 106889-91-2
M. Wt: 176.1
InChI Key:
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Description

“3-methyl-4-(trifluoromethyl)phenol” is a unique organofluorine compound. It contains a benzene ring substituted with a trifluoromethyl group and a methyl group . It’s also known as “4-Methyl-3-(trifluoromethyl)phenol” with a molecular weight of 176.14 .


Synthesis Analysis

The synthesis of such compounds often involves the use of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients . Another approach involves the reaction of 2-acetyl-1,3-indanedi-one with 4-trifluoromethylphenylhydrazine .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the formula C8H7F3O . The SMILES string representation is FC(F)(F)C1=CC(O)=CC=C1C .

Scientific Research Applications

MTP is a widely used compound in scientific research. It has been used in the synthesis of various pharmaceuticals and agrochemicals, including antifungal agents, insecticides, and herbicides. It has also been used as a reagent in the synthesis of various other organic compounds. In addition, MTP has been used as a model compound for studying the effects of trifluoromethyl substituents on the reactivity of organic compounds.

Advantages and Limitations for Lab Experiments

MTP has several advantages for laboratory experiments. It is relatively inexpensive and readily available, and it is relatively stable and easy to handle. In addition, it is a versatile compound that can be used in a variety of reactions. However, there are some limitations to using MTP in laboratory experiments. It is not water-soluble, and it is not very soluble in organic solvents. In addition, it is slightly toxic, and it is flammable.

Future Directions

There are several potential future directions for MTP research. One potential direction is to further explore its anti-inflammatory, anti-microbial, and anti-cancer properties. In addition, further research could be conducted to better understand its mechanism of action. Furthermore, further research could be conducted to explore the potential of MTP as a drug for treating neurological disorders such as Alzheimer’s disease and Parkinson’s disease. Finally, further research could be conducted to explore the potential of MTP as a reagent in the synthesis of other organic compounds.

Synthesis Methods

MTP can be synthesized from the reaction of 4-chloro-3-methylphenol and trifluoromethane in the presence of anhydrous aluminum chloride as a catalyst. The reaction occurs in an inert atmosphere and is typically carried out at room temperature. The yield of the reaction is typically around 95%, and the reaction time is usually within one hour.

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral according to GHS07. It’s advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment when handling this compound .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 3-methyl-4-(trifluoromethyl)phenol can be achieved through a multi-step process involving the introduction of a methyl group and a trifluoromethyl group onto a phenol ring.", "Starting Materials": [ "Phenol", "Methyl iodide", "Sodium hydride", "Trifluoromethyl iodide", "Copper(I) iodide", "Copper(II) chloride", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Acetone" ], "Reaction": [ "Step 1: Methylation of Phenol", "Phenol is reacted with methyl iodide in the presence of sodium hydride to introduce a methyl group onto the phenol ring. The reaction is carried out in anhydrous conditions in an inert solvent such as ethanol or acetone.", "Step 2: Trifluoromethylation of Methylated Phenol", "The methylated phenol is then reacted with trifluoromethyl iodide in the presence of copper(I) iodide and copper(II) chloride as catalysts. The reaction is carried out in anhydrous conditions in an inert solvent such as acetone.", "Step 3: Reduction of Trifluoromethylated Phenol", "The trifluoromethylated phenol is reduced using sodium borohydride in the presence of hydrochloric acid. The reaction is carried out in anhydrous conditions in an inert solvent such as ethanol.", "Step 4: Neutralization of the Reaction Mixture", "The reaction mixture is neutralized using sodium hydroxide solution.", "Step 5: Purification of the Product", "The product is purified using techniques such as recrystallization or column chromatography." ] }

CAS RN

106889-91-2

Molecular Formula

C8H7F3O

Molecular Weight

176.1

Purity

95

Origin of Product

United States

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